molecular formula C14H20ClN3O3 B565515 Des-4-fluorobenzyl Mosapride-d5 CAS No. 1246814-79-8

Des-4-fluorobenzyl Mosapride-d5

Cat. No.: B565515
CAS No.: 1246814-79-8
M. Wt: 318.813
InChI Key: HQOQHUQAQLNFOP-ZBJDZAJPSA-N
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Description

Des-4-fluorobenzyl Mosapride-d5 is a labeled analogue of Des-4-fluorobenzyl Mosapride, which is a metabolite of Mosapride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is known for its role in studying metabolic pathways and its application in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-4-fluorobenzyl Mosapride-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of specific reagents and catalysts to ensure the incorporation of deuterium. The process may involve:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Des-4-fluorobenzyl Mosapride-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .

Scientific Research Applications

Des-4-fluorobenzyl Mosapride-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Des-4-fluorobenzyl Mosapride-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:

This compound’s uniqueness lies in its application for tracing and studying metabolic pathways, providing insights that are not possible with non-labeled analogues.

Properties

IUPAC Name

4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOQHUQAQLNFOP-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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